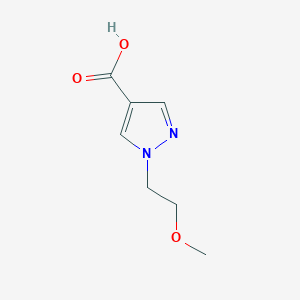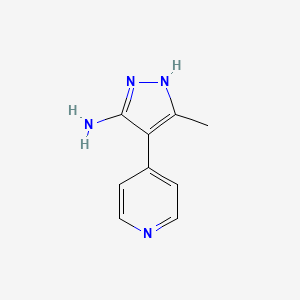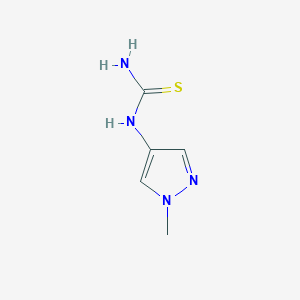
1-(2-甲氧基乙基)-1H-吡唑-4-甲酸
描述
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
- 吡唑衍生物(包括 1-(2-甲氧基乙基)-1H-吡唑-4-甲酸)的功能化反应研究是一个关键领域。这些化合物通过各种化学反应合成,并使用核磁共振、红外光谱和质谱等技术进行表征。例如,Yıldırım 和 Kandemirli (2006) 探索了 4-苯甲酰-1,5-二苯基-1H-吡唑-3-甲酸的功能化反应,这有助于理解类似吡唑衍生物的性质和潜在应用 (Yıldırım 和 Kandemirli,2006).
合成方法的改进
- 已经进行了研究以改进 1H-吡唑-4-甲酸的合成方法,提高了该过程的产率和效率。董 (2011) 报告了一种改进的合成方法,将 1H-吡唑-4-甲酸的产率提高到 97.1% (董,2011).
结构研究和氢键
- 吡唑衍生物中的结构研究和氢键分析对于理解其化学性质至关重要。Asma 等人 (2018) 研究了各种 1-芳基-1H-吡唑-3,4-二羧酸衍生物的分子构象和氢键 (Asma 等人,2018).
电致发光和非线性光学性质
- 吡唑羧酸金属有机骨架因其电致发光特性而受到研究。Feng 等人 (2016) 合成了一系列具有吡唑羧酸衍生物的过渡金属配合物,表现出高强度的电致发光 (Feng 等人,2016)。此外,Tamer 等人 (2015) 对含有吡唑羧酸衍生物的分子进行了非线性光学性质的研究 (Tamer 等人,2015).
固态性质
- 吡唑-4-甲酸的固态性质(如多态性和质子转移)的研究在材料科学中具有重要意义。Infantes 等人 (2013) 讨论了 1H-吡唑-4-甲酸在固态中的结构和动态性质,突出了其多态性和固态质子转移 (Infantes 等人,2013).
作用机制
Mode of Action
Like other similar compounds, it may interact with its targets by binding to them and altering their function .
Pharmacokinetics
Similar compounds are usually absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The effects would depend on the specific targets and pathways it affects .
生化分析
Biochemical Properties
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it may interact with dehydrogenases, which are enzymes that catalyze the oxidation of substrates by transferring hydrogen to an acceptor. The interaction between 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid and dehydrogenases can influence the enzyme’s activity and, consequently, the overall metabolic pathway .
Cellular Effects
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor by occupying the enzyme’s active site and preventing the binding of the natural substrate. Alternatively, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its efficacy and potency. Additionally, the degradation products of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid may have distinct biological activities that contribute to its overall effects. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid in animal models can vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, which may alter the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters such as organic cation transporters. Once inside the cell, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid may localize to the mitochondria, where it can participate in metabolic processes such as the tricarboxylic acid cycle and oxidative phosphorylation. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUGOSJLZCHJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874196-94-8 | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)

![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)


![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
